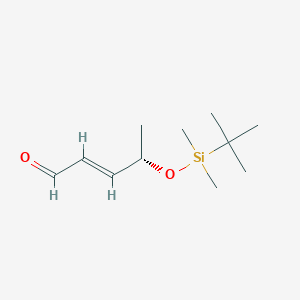

(S,E)-4-((Tert-butyldimethylsilyl)oxy)pent-2-en-1-al

Description

(S,E)-4-((tert-Butyldimethylsilyl)oxy)pent-2-en-1-al is a chiral, α,β-unsaturated aldehyde containing a tert-butyldimethylsilyl (TBS) ether protecting group. The compound’s stereochemistry (S,E) is critical for its reactivity and applications in asymmetric synthesis, particularly in constructing complex natural products or bioactive molecules. The TBS group enhances stability against nucleophilic or acidic conditions, making it suitable for multi-step organic transformations. Its aldehyde functionality enables participation in condensation reactions (e.g., aldol, Wittig), while the α,β-unsaturated system allows for conjugate additions or cycloadditions.

Structure

3D Structure

Properties

IUPAC Name |

(E,4S)-4-[tert-butyl(dimethyl)silyl]oxypent-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2Si/c1-10(8-7-9-12)13-14(5,6)11(2,3)4/h7-10H,1-6H3/b8-7+/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEMTJAKNSWHBJ-JARNTUPDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC=O)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](/C=C/C=O)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901186254 | |

| Record name | (2E,4S)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-pentenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901186254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260978-54-9 | |

| Record name | (2E,4S)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-pentenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=260978-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E,4S)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-pentenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901186254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S,E)-4-((Tert-butyldimethylsilyl)oxy)pent-2-en-1-al typically involves the following steps:

Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine.

Formation of Enal: The protected intermediate is then subjected to a Wittig reaction or Horner-Wadsworth-Emmons reaction to introduce the enal functionality.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the enal group to an alcohol or alkane.

Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Acidic or basic conditions to remove the silyl protecting group, followed by nucleophilic substitution.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols or alkanes.

Substitution: Compounds with different functional groups replacing the silyl ether.

Scientific Research Applications

(S,E)-4-((Tert-butyldimethylsilyl)oxy)pent-2-en-1-al is utilized in various scientific research fields:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions involving silyl ethers.

Medicine: Potential use in the development of pharmaceuticals due to its stability and reactivity.

Industry: Used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of (S,E)-4-((Tert-butyldimethylsilyl)oxy)pent-2-en-1-al involves its reactivity as a silyl ether. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at other functional groups. The enal group can participate in various reactions, including nucleophilic additions and cycloadditions, making it a versatile intermediate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares (S,E)-4-((TBS)oxy)pent-2-en-1-al with structurally related compounds from the provided evidence:

Stereochemical and Spectroscopic Comparisons

- For example, compound 4d in exhibits sulfinyl proton signals at δ 3.1–3.3 ppm, absent in the target molecule.

- Chirality : The (S,E) configuration of the target compound contrasts with (3S,4E)-thiazole derivatives , where chirality influences biological activity (e.g., enzyme inhibition).

Research Findings and Data

Biological Activity

(S,E)-4-((Tert-butyldimethylsilyl)oxy)pent-2-en-1-al, with the CAS number 260978-54-9, is an organic compound notable for its silyl ether functional group. This compound has garnered attention in various fields of research due to its unique biological activity and potential applications in organic synthesis and medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C11H22O2Si |

| Molecular Weight | 214.38 g/mol |

| CAS Number | 260978-54-9 |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its reactivity as a silyl ether. The tert-butyldimethylsilyl (TBDMS) group provides steric protection, allowing selective reactions at other functional groups. The enal functionality can engage in various chemical reactions, including nucleophilic additions and cycloadditions, making this compound a versatile intermediate in organic synthesis.

Biological Applications

- Medicinal Chemistry : The stability and reactivity of this compound make it a candidate for pharmaceutical development. Its ability to participate in enzyme-catalyzed reactions involving silyl ethers suggests potential uses in drug synthesis.

- Enzyme Studies : Research has indicated that compounds with silyl ether functionalities can influence enzyme activity, which could be leveraged in biochemical assays to study enzyme mechanisms and interactions.

- Organic Synthesis : As an intermediate, this compound is utilized in the synthesis of more complex organic molecules, particularly those requiring specific stereochemical configurations.

Case Study 1: Enzyme-Catalyzed Reactions

In a study focusing on enzyme-catalyzed reactions, this compound was used to investigate its interactions with various enzymes. The results demonstrated that the TBDMS group significantly influenced the reaction kinetics and selectivity, highlighting the importance of protecting groups in synthetic pathways.

Case Study 2: Synthesis of Bioactive Compounds

A research project aimed at synthesizing bioactive compounds utilized this compound as a key intermediate. The study reported high yields and purity levels when employing this compound in the synthesis of targeted molecules, showcasing its utility in pharmaceutical applications.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Key Features | Applications |

|---|---|---|

| (S,E)-4-((Trimethylsilyl)oxy)pent-2-en-1-al | Contains trimethylsilyl group | Organic synthesis |

| (S,E)-4-((Triisopropylsilyl)oxy)pent-2-en-1-al | Features triisopropylsilyl group | Potential use in materials science |

| (S,Z)-4-((tert-butyldimethylsilyl)oxy)but-2-enal | Similar structure with different stereochemistry | Studies on stereochemical effects in reactions |

Chemical Reactions Analysis

Oxidation and Isomerization Reactions

The aldehyde group undergoes controlled oxidation to carboxylic acids under specific conditions. For example:

-

Oxidation to (S,E)-4-((tert-butyldimethylsilyl)oxy)pent-2-enoic acid (Table 1):

When treated with 1 mol% catalyst (unspecified) and DMAP as a base/isomerization agent, the aldehyde is oxidized to the corresponding carboxylic acid in 95% yield with E:Z = 99:1 selectivity .

| Reaction | Reagents/Conditions | Yield (%) | Selectivity (E:Z) | Source |

|---|---|---|---|---|

| Aldehyde → Carboxylic acid | 1 mol% catalyst, DMAP, 15–17 h | 95 | 99:1 |

Nucleophilic Additions

The aldehyde participates in stereoselective nucleophilic additions, leveraging its electron-deficient β,γ-unsaturated system:

-

Grignard Additions : Vinylmagnesium bromide reacts with the aldehyde in the presence of zinc chloride, yielding syn-adducts with high diastereoselectivity .

-

Organozinc Additions : Diphenylzinc and divinylzinc favor syn-adducts due to steric effects from the tert-butyldimethylsilyl (TBS) group .

Palladium-Catalyzed Cyclizations

The compound serves as a precursor in palladium(0)-catalyzed intramolecular cyclizations. For instance:

-

Oxazine Formation : Anti,syn-oxazines are generated under kinetic control at low temperatures, with the TBS group directing stereochemistry (83% yield) .

Cross-Metathesis and Olefin Functionalization

The conjugated double bond undergoes olefin cross-metathesis with high efficiency:

-

Example : Reaction with allyl silanes in the presence of Grubbs catalyst achieves 71% yield with E/Z > 20:1 selectivity .

Protection and Deprotection Dynamics

The TBS group remains stable under acidic and oxidative conditions but is cleaved by concentrated HCl or TBAF:

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (S,E)-4-((tert-butyldimethylsilyl)oxy)pent-2-en-1-al with high stereoselectivity?

- Methodological Answer : The synthesis requires precise control of reaction conditions to maintain the (S,E)-configuration. Deprotonation with strong bases like LDA (Lithium Diisopropylamide) at low temperatures (−78°C) is critical to avoid epimerization. For example, analogous compounds with tert-butyldimethylsilyl (TBS) groups were synthesized using vinyl sulfoxides and aldehydes under kinetic control, achieving diastereomeric ratios >3:1 . Purification via column chromatography (e.g., 30% EtOAc-hexane) effectively separates stereoisomers .

Q. How is the tert-butyldimethylsilyl (TBS) group strategically employed in protecting hydroxyl groups during synthesis?

- Methodological Answer : The TBS group provides steric and electronic protection for hydroxyl intermediates, enabling selective reactions at other functional groups. Its stability under acidic and basic conditions allows sequential deprotection in multi-step syntheses. For instance, TBS-protected aldehydes in related compounds remain intact during subsequent Wittig or aldol reactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns stereochemistry and confirms the E-configuration of the enal moiety via coupling constants (e.g., J = 15–16 Hz for trans alkenes) and TBS-O proton shifts (δ ~1.0 ppm for tert-butyl groups) .

- HRMS : Validates molecular weight and isotopic patterns, with discrepancies >2 ppm indicating impurities .

- IR Spectroscopy : Confirms the presence of carbonyl (C=O, ~1700 cm⁻¹) and silyl ether (Si-O, ~1250 cm⁻¹) groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during the synthesis of TBS-protected enals?

- Methodological Answer : Divergent stereochemistry often arises from competing thermodynamic vs. kinetic pathways. For example, using bulky bases (e.g., LDA) at low temperatures favors kinetic control, while milder bases (e.g., KOtBu) may lead to equilibration. Computational modeling (DFT) of transition states can predict dominant pathways, and chiral HPLC or NOESY NMR experiments validate configurations .

Q. What strategies optimize yield in multi-step syntheses involving TBS-protected intermediates?

- Methodological Answer :

- Stepwise Protection : Introduce TBS groups early to stabilize sensitive intermediates, as seen in syntheses of polyoxygenated terpenoids .

- Catalytic Asymmetric Methods : Use chiral auxiliaries or organocatalysts (e.g., Jacobsen’s thiourea) to enhance enantioselectivity in aldol or epoxidation steps .

- In Situ Monitoring : Techniques like TLC-MS or ReactIR track reaction progress, minimizing over-reaction or side-product formation .

Q. How do solvent polarity and temperature influence the stability of this compound during storage?

- Methodological Answer : The enal’s α,β-unsaturated carbonyl group is prone to Michael addition or oxidation. Storage in anhydrous, apolar solvents (e.g., hexane) at −20°C under inert gas (N2/Ar) prevents degradation. Stability studies using accelerated aging (40°C/75% RH) and LC-MS monitoring are recommended .

Data Analysis and Experimental Design

Q. How can researchers validate the enantiomeric purity of this compound?

- Methodological Answer :

- Chiral Derivatization : React with a chiral auxiliary (e.g., Mosher’s acid chloride) and analyze diastereomers via 19F NMR or HPLC .

- Polarimetry : Measure optical rotation ([α]D) and compare with literature values for enantiopure standards. For example, analogous TBS-protected alcohols showed [α]D = +15° to +25° .

Q. What computational tools aid in predicting the reactivity of TBS-protected enals in catalytic cycles?

- Methodological Answer :

- DFT Calculations : Model transition states for key steps (e.g., silyl ether cleavage or conjugate additions) to optimize catalyst design. Software like Gaussian or ORCA is widely used .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly for polar aprotic solvents (e.g., DMF, THF) .

Conflict Resolution in Literature Data

Q. Why do reported yields for TBS-protected enals vary across studies, and how can this be addressed?

- Methodological Answer : Yield discrepancies often stem from differences in purification techniques or reaction scales. Microscale syntheses (<1 mmol) may report lower yields due to handling losses. Reproducibility is enhanced by standardizing protocols (e.g., flash chromatography vs. preparative HPLC) and reporting detailed experimental conditions (e.g., solvent grade, catalyst loading) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.